molecular formula C15H21NO5 B14702345 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine CAS No. 23234-83-5

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine

Cat. No.: B14702345
CAS No.: 23234-83-5
M. Wt: 295.33 g/mol
InChI Key: NHAUUAZAHYHDNF-ZDUSSCGKSA-N
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Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 4-methoxyphenyl group attached to the carbonyl carbon of L-leucine through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine typically involves the protection of the amino group of L-leucine followed by the introduction of the 4-methoxyphenyl group. One common method includes the use of 4-methoxybenzyl chloroformate as a reagent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are typically mild, with temperatures maintained at room temperature to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucine
  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine
  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the leucine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

23234-83-5

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C15H21NO5/c1-10(2)8-13(14(17)18)16-15(19)21-9-11-4-6-12(20-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t13-/m0/s1

InChI Key

NHAUUAZAHYHDNF-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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